

Technical Monograph: 3-Cyclohexylpropionyl Chloride

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Compound of Interest

Compound Name: 3-Cyclohexylpropionyl chloride

CAS No.: 39098-75-4

Cat. No.: B1585854

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Executive Summary

3-Cyclohexylpropionyl chloride (CAS 39098-75-4) is a critical acylating agent employed in the synthesis of pharmaceuticals and agrochemicals.[1][2] Structurally, it consists of a lipophilic cyclohexyl ring connected to a reactive acyl chloride terminus via a two-carbon ethylene spacer.[2]

This specific architecture makes it a valuable building block in medicinal chemistry.[2][3] Unlike benzoyl chloride derivatives, which introduce rigid, planar aromatic systems, **3-cyclohexylpropionyl chloride** introduces a saturated, flexible, and sterically bulky lipophilic tail.[2] This moiety is frequently utilized to modulate the partition coefficient (LogP) of drug candidates, enhancing membrane permeability while avoiding the metabolic liabilities often associated with aromatic rings (e.g., arene oxidation).[2]

Physicochemical Profile

The following data characterizes high-purity (>97%) commercial grades suitable for GMP synthesis.

Property	Value	Notes
CAS Number	39098-75-4	
IUPAC Name	3-Cyclohexylpropanoyl chloride	
Molecular Formula		
Molecular Weight	174.67 g/mol	
Appearance	Colorless to pale yellow liquid	Darkens upon storage if moisture ingress occurs
Boiling Point	124–126 °C	@ 35 mmHg (Reduced pressure essential to prevent decomposition)
Density	1.035 g/mL	@ 25 °C
Refractive Index	1.470	
Solubility	Reacts with water; Soluble in DCM, THF, Toluene	Hydrolyzes rapidly to 3-cyclohexylpropionic acid

Synthesis & Manufacturing

Mechanistic Pathway

The industrial synthesis typically involves the chlorination of 3-cyclohexylpropionic acid using thionyl chloride (

) or oxalyl chloride (

).^[2] The reaction proceeds via a nucleophilic acyl substitution mechanism.^[2]

Key Mechanistic Insight: The addition of a catalytic amount of Dimethylformamide (DMF) is critical. DMF reacts with the chlorinating agent to form the Vilsmeier-Haack reagent (chloroiminium ion) in situ, which is a far more electrophilic species than the bulk chlorinating agent, significantly accelerating the reaction kinetics and suppressing anhydride byproduct formation.

Standard Operating Procedure (Self-Validating Protocol)

Scale: 100 mmol batch

Reagents:

- 3-Cyclohexylpropionic acid (15.6 g, 100 mmol)[2]
- Thionyl Chloride (14.3 g, 120 mmol, 1.2 eq)[2]
- DMF (anhydrous, 0.1 mL, cat.)
- Solvent: Toluene (optional, can be run neat)

Workflow:

- Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, reflux condenser, and a caustic scrubber trap (NaOH) to neutralize and off-gassing.
- Inerting: Purge the system with dry Nitrogen () for 15 minutes. Moisture exclusion is non-negotiable.[2]
- Addition: Charge the acid and DMF. Heat to 40°C. Add Thionyl Chloride dropwise over 30 minutes.
 - Validation Point: Vigorous gas evolution () confirms reaction initiation.[2] If no gas is observed, check DMF quality.[2]
- Reaction: Heat to reflux (approx. 80-90°C if neat) for 2–3 hours.
- Monitoring: Monitor reaction progress via GC-MS (aliquot quenched in methanol to form the methyl ester). Disappearance of the acid peak indicates completion.[2]
- Purification: Distill the crude mixture under reduced pressure.

- Fraction 1: Excess

(low boiling).[2]
- Fraction 2: Product (collect at -125°C / 35 mmHg).

Synthesis Workflow Diagram



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Figure 1: Step-by-step synthesis workflow emphasizing the critical QC checkpoint to ensure conversion prior to distillation.

Reactivity & Synthetic Utility[1][2][3][4]

Core Reactivity Profile

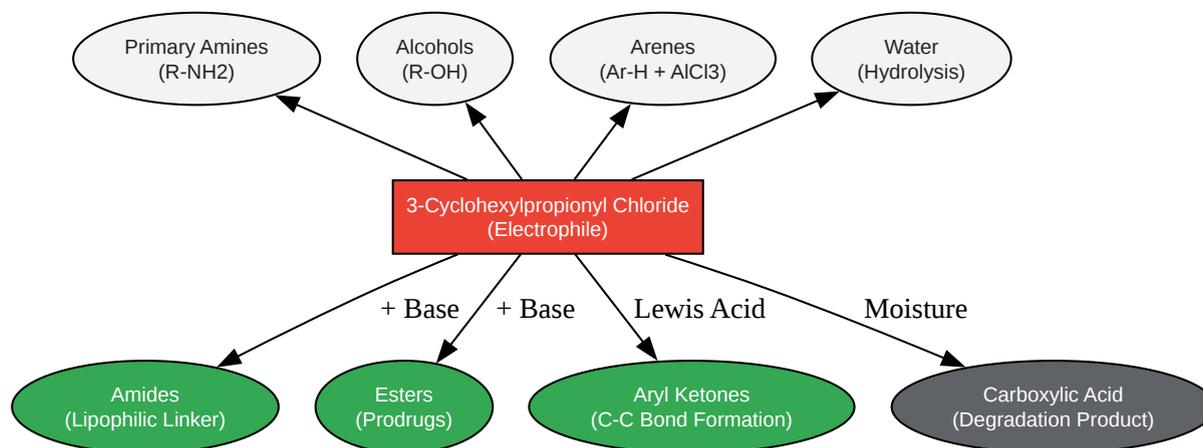
3-Cyclohexylpropionyl chloride is an electrophilic acylating agent.[2] Its utility stems from the "cyclohexyl-ethyl" motif, which serves as a bioisostere for phenyl-ethyl groups but with higher character.[2]

Key Transformations

- Amidation (Drug Synthesis): Reacts with primary/secondary amines in the presence of a base (TEA or DIPEA) to form amides.[2] This is the primary route for attaching the cyclohexyl tail to pharmacophores.[2]
- Friedel-Crafts Acylation: Reacts with arenes using

to form cyclohexyl-ethyl aryl ketones.[2]
- Esterification: Reacts with alcohols to form esters, often used as prodrugs to improve oral bioavailability.[2]

Reaction Pathways Diagram[2]



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Figure 2: Divergent synthetic pathways.[2] The amide formation is the most frequent application in medicinal chemistry.

Handling, Stability & Safety

Stability & Storage[2]

- Moisture Sensitivity: High.[2] The chloride bond is labile.[2] Exposure to atmospheric moisture generates HCl fumes and reverts the compound to the parent acid (white solid).[2]
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
- Container: Teflon-lined caps are required; avoid rubber septa which can degrade over time due to HCl vapors.[2]

Safety Hazards (GHS Classification)

- Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[2][4]
- Lachrymator: Vapors are extremely irritating to mucous membranes.[2]
- Corrosive to Metals: Do not use metal spatulas or needles; use glass or stainless steel 316 only if necessary, but glass/Teflon is preferred.[2]

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734098, **3-Cyclohexylpropionyl chloride**.^[2] Retrieved from [[Link](#)]
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